JNJ-7706621

Descripción general

Descripción

JNJ-7706621 es un nuevo inhibidor del ciclo celular que ha demostrado una potente inhibición de varias cinasas dependientes de ciclinas y cinasas Aurora. Bloquea selectivamente la proliferación de células tumorales de varios orígenes, mientras que es significativamente menos eficaz en la inhibición del crecimiento de células humanas normales . Este compuesto se ha estudiado por sus posibles aplicaciones terapéuticas en el tratamiento del cáncer debido a su capacidad de modular la regulación aberrante del ciclo celular .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: La síntesis de JNJ-7706621 implica la preparación de un compuesto de sulfonamida basado en triazol. La ruta de síntesis generalmente incluye la formación del anillo de triazol seguida de la formación de sulfonamida. Las condiciones de reacción específicas, como la temperatura, los disolventes y los catalizadores, se optimizan para lograr un alto rendimiento y pureza .

Métodos de Producción Industrial: La producción industrial de this compound sigue rutas sintéticas similares, pero a mayor escala. El proceso involucra medidas estrictas de control de calidad para asegurar la consistencia y pureza del producto final. El compuesto se produce típicamente en procesos por lotes con un control cuidadoso de los parámetros de reacción .

Análisis De Reacciones Químicas

Tipos de Reacciones: JNJ-7706621 se somete a varias reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse en condiciones específicas para formar derivados oxidados.

Reducción: Se pueden realizar reacciones de reducción para modificar los grupos funcionales dentro de la molécula.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.

Sustitución: Se utilizan reactivos como halógenos y nucleófilos en condiciones controladas.

Principales Productos Formados: Los principales productos formados a partir de estas reacciones incluyen varios derivados de this compound con grupos funcionales modificados, que pueden estudiarse más a fondo por sus actividades biológicas .

Aplicaciones Científicas De Investigación

JNJ-7706621 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como un compuesto de herramienta para estudiar la regulación del ciclo celular y la inhibición de las cinasas.

Mecanismo De Acción

JNJ-7706621 ejerce sus efectos inhibiendo las cinasas dependientes de ciclinas y las cinasas Aurora. Estas cinasas juegan un papel crucial en la regulación del ciclo celular y la mitosis. Al inhibir estas cinasas, this compound interrumpe el ciclo celular, lo que lleva al arresto del ciclo celular en la fase G2-M y la inducción de la apoptosis . El compuesto también interfiere con el estado de fosforilación de sustratos clave como la proteína retinoblastoma, lo que contribuye aún más a sus efectos antiproliferativos .

Compuestos Similares:

BMS-387032: Otro inhibidor de la cinasa dependiente de ciclinas con mecanismos de acción similares.

Alvocidib: Un potente inhibidor de las cinasas dependientes de ciclinas, utilizado en ensayos clínicos para el tratamiento del cáncer.

Purvalanol-A: Un inhibidor selectivo de las cinasas dependientes de ciclinas con aplicaciones en investigación del cáncer.

Singularidad de this compound: this compound es único debido a su doble inhibición de las cinasas dependientes de ciclinas y las cinasas Aurora, lo que proporciona un espectro de actividad más amplio contra las células cancerosas. Su inhibición selectiva de la proliferación de células tumorales mientras se respetan las células normales lo convierte en un candidato prometedor para la terapia contra el cáncer .

Comparación Con Compuestos Similares

BMS-387032: Another cyclin-dependent kinase inhibitor with similar mechanisms of action.

Alvocidib: A potent inhibitor of cyclin-dependent kinases, used in clinical trials for cancer treatment.

Purvalanol-A: A selective inhibitor of cyclin-dependent kinases with applications in cancer research.

Uniqueness of JNJ-7706621: this compound is unique due to its dual inhibition of both cyclin-dependent kinases and Aurora kinases, providing a broader spectrum of activity against cancer cells. Its selective inhibition of tumor cell proliferation while sparing normal cells makes it a promising candidate for cancer therapy .

Actividad Biológica

JNJ-7706621 is a potent dual inhibitor targeting cyclin-dependent kinases (CDKs) and Aurora kinases, making it a significant compound in cancer therapy. This article explores the biological activity of this compound, focusing on its mechanism of action, effects on various cancer cell lines, and its potential therapeutic applications.

This compound primarily inhibits several CDKs, particularly CDK1 and CDK2, which are crucial for cell cycle progression. It also targets Aurora kinases, which play a vital role in mitosis. The compound's mechanism can be summarized as follows:

- Inhibition of CDK Activity : this compound effectively inhibits CDK1 and CDK2, leading to a delay in the G1 phase and arrest at the G2-M phase of the cell cycle. This inhibition disrupts normal cell division and promotes apoptosis in cancer cells .

- Aurora Kinase Inhibition : The compound also inhibits Aurora-A and Aurora-B kinases, contributing to its antitumor effects by preventing proper chromosomal segregation during mitosis .

Cell Line Sensitivity

Studies have demonstrated that this compound exhibits varying degrees of cytotoxicity across different cancer cell lines. For example:

- U266 and RPMI8226 Cell Lines : Treatment with 5 μM this compound resulted in approximately 50-60% viable cells in both lines. The compound induced apoptosis, as evidenced by increased sub-G1 populations in flow cytometry analyses .

- HeLa Cells : this compound treatment led to significant accumulation of cells with 4N DNA content, indicating G2-M arrest. This effect was dose-dependent, with higher concentrations yielding greater cytotoxicity .

Table 1: Inhibition Profile of this compound on Various Kinases

| Kinase Type | IC50 (μM) | Activity Level |

|---|---|---|

| CDK1 | 0.03 | High |

| CDK2 | 0.05 | High |

| Aurora-A | 0.15 | Moderate |

| Aurora-B | 0.20 | Moderate |

| VEGF-R2 | 0.5 | Low |

| FGF-R2 | 0.6 | Low |

In Vivo Studies

The efficacy of this compound has been evaluated in various xenograft models:

- Tumor Growth Inhibition : In a study involving female nu/nu mice implanted with A375 tumor fragments, this compound demonstrated significant antitumor activity across multiple dosing schedules. The results indicated a direct correlation between cumulative dosage and tumor growth inhibition .

Case Study: Tumor Xenograft Model

In a controlled experiment:

- Mice were treated with varying doses of this compound starting from day one post-tumor implantation.

- Statistical analysis showed significant differences in tumor sizes between treated and control groups, confirming the compound's potential as an effective therapeutic agent.

Resistance Mechanisms

Research has identified potential resistance mechanisms to this compound:

Propiedades

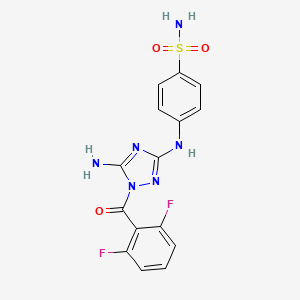

IUPAC Name |

4-[[5-amino-1-(2,6-difluorobenzoyl)-1,2,4-triazol-3-yl]amino]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F2N6O3S/c16-10-2-1-3-11(17)12(10)13(24)23-14(18)21-15(22-23)20-8-4-6-9(7-5-8)27(19,25)26/h1-7H,(H2,19,25,26)(H3,18,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDKUVYLMPJIGKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(=O)N2C(=NC(=N2)NC3=CC=C(C=C3)S(=O)(=O)N)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F2N6O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40416207 | |

| Record name | JNJ-7706621 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40416207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

443797-96-4 | |

| Record name | JNJ-7706621 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0443797964 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | JNJ-7706621 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40416207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | JNJ-7706621 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74GK72DON8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.